1-[3-(2-Hydroxy-phenyl)-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-ethanone
Overview
Description
1-[3-(2-Hydroxy-phenyl)-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-ethanone is a complex organic compound that features a unique combination of a hydroxy-phenyl group, a thiophene ring, and a dihydro-pyrazole moiety
Mechanism of Action
Target of Action
It’s structurally related to indole derivatives , which have been found to bind with high affinity to multiple receptors . These receptors could potentially serve as the primary targets for this compound.
Mode of Action
Indole derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions . The compound’s interaction with its targets could result in changes to the target’s conformation or activity, thereby modulating its function.
Biochemical Pathways
Indole derivatives, to which this compound is structurally related, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological activities, suggesting that this compound could potentially modulate various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Hydroxy-phenyl)-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-ethanone typically involves multi-step organic reactions. One common approach is the condensation of a 1,4-dicarbonyl compound with a thiophene derivative under acidic or basic conditions. The reaction may involve the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent . The intermediate products are then subjected to further reactions, such as cyclization and dehydration, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-Hydroxy-phenyl)-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-ethanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxy-phenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohol derivatives.
Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
1-[3-(2-Hydroxy-phenyl)-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxy-phenyl)-4(3H)-quinazolinone: Shares the hydroxy-phenyl group but differs in the core structure.
1-(2,5-Dimethylthiophen-3-yl)ethanone: Contains a thiophene ring but lacks the dihydro-pyrazole moiety.
3-Hydroxy-2-thiophene carboxylic acid: Similar thiophene structure but with different functional groups.
Uniqueness
1-[3-(2-Hydroxy-phenyl)-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-ethanone is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-[5-(2-hydroxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-10(18)17-13(15-7-4-8-20-15)9-12(16-17)11-5-2-3-6-14(11)19/h2-8,13,19H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOWZSMKXUITOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301333455 | |
Record name | 1-[5-(2-hydroxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301333455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49641472 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
149054-50-2 | |
Record name | 1-[5-(2-hydroxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301333455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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